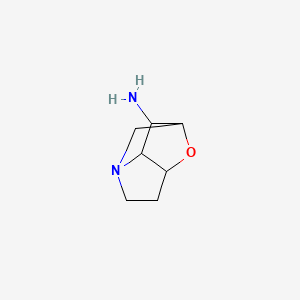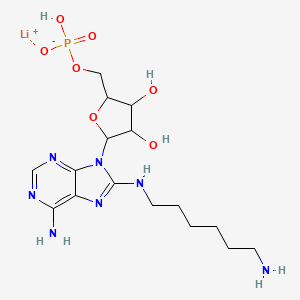
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C14H19N3O4 It is a derivative of tetrahydroquinoline, featuring a nitro group at the 6-position and a tert-butyl carbamate group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the following steps:
Nitration: Introduction of the nitro group at the 6-position of the tetrahydroquinoline ring.
Protection: Protection of the amine group using tert-butyl carbamate.
Coupling: Coupling of the protected amine with the nitro-substituted tetrahydroquinoline.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction: Formation of tert-butyl N-(6-amino-1,2,3,4-tetrahydroquinolin-4-yl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structural features.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
Comparison:
- Structural Differences: The presence of the nitro group at the 6-position in tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate distinguishes it from other similar compounds.
- Reactivity: The nitro group can undergo specific reactions that are not possible with other similar compounds.
- Applications: The unique structural features of this compound make it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H19N3O4 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-12-6-7-15-11-5-4-9(17(19)20)8-10(11)12/h4-5,8,12,15H,6-7H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
YNQQCFKWUOAESB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)



![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)

![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)

![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)


